KC-11 Demonstrates Significantly Improved Potency and Selectivity over the Parent Lead Compound IND-07
KC-11 is a direct successor to the lead compound IND-07. In enzymatic assays, KC-11 (IC50 = 6.79 µM) is >22-fold more potent against Mtb-DHFR compared to IND-07 (IC50 = 150 µM) [1]. More importantly, KC-11 exhibits a >18-fold selectivity for Mtb-DHFR over the human isoform (h-DHFR), a marked improvement over IND-07's 6.53-fold selectivity [2].
| Evidence Dimension | Mtb-DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.79 µM |
| Comparator Or Baseline | IND-07: 150 µM |
| Quantified Difference | >22-fold improvement in potency |
| Conditions | Enzymatic assay against purified Mtb-DHFR [1] |
Why This Matters
This data quantifies the substantial gain in target engagement and therapeutic window achieved through the triazole substitution strategy, making KC-11 a clearly superior starting point for further development compared to its predecessor.
- [1] The folate pathway plays an essential role in... (2019). Abstract and Results section reporting IC50 of 6.79 µM for KC-11. (Based on Sharma et al. 2019). View Source
- [2] Sharma, K., et al. (2019). Expansion of a novel lead targeting M. tuberculosis DHFR as antitubercular agents. Bioorganic & Medicinal Chemistry, 27(7), 1421–1429. (IC50 data for IND-07 and selectivity data for both compounds). View Source
